molecular formula C16H26N2O8 B1682595 t-Boc-N-amido-PEG2-NHS ester CAS No. 2183440-73-3

t-Boc-N-amido-PEG2-NHS ester

Cat. No.: B1682595
CAS No.: 2183440-73-3
M. Wt: 374.39 g/mol
InChI Key: FNZXIPYAXFROBS-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG2-NHS ester: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine group. The PEG spacer in the compound increases its solubility in aqueous media, making it highly useful in various biochemical applications .

Biochemical Analysis

Biochemical Properties

t-Boc-N-amido-PEG2-NHS ester plays a significant role in biochemical reactions. The t-Boc group can be deprotected under mild acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, which results in stable and irreversible conjugates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its ability to label proteins and other amine-containing molecules . By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects may vary depending on the particular proteins or molecules that are labeled.

Molecular Mechanism

This compound exerts its effects at the molecular level through its NHS ester group, which can react with primary amines (-NH2) to form stable amide bonds . This allows it to label proteins, amine-modified oligonucleotides, and other amine-containing molecules. The t-Boc group can be deprotected under mild acidic conditions to form a free amine .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The t-Boc group can be deprotected under mild acidic conditions to form a free amine This suggests that the compound may have different effects at different time points depending on the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG2-NHS ester typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZXIPYAXFROBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

778648-12-7
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778648-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101103446
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778648-12-7
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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